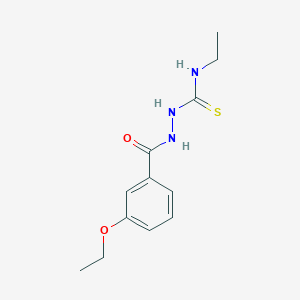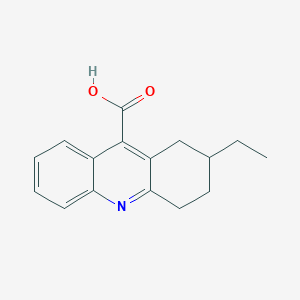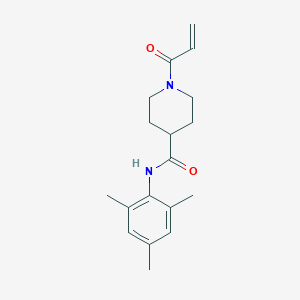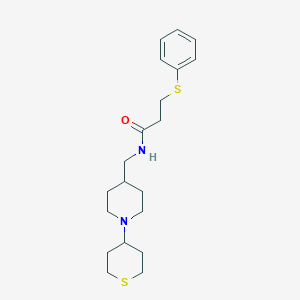![molecular formula C13H20ClN3O2 B2843228 N-[4-(carbamimidoylmethoxy)phenyl]-2,2-dimethylpropanamide hydrochloride CAS No. 1394707-66-4](/img/structure/B2843228.png)
N-[4-(carbamimidoylmethoxy)phenyl]-2,2-dimethylpropanamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[4-(carbamimidoylmethoxy)phenyl]-2,2-dimethylpropanamide hydrochloride” is a chemical compound with the CAS Number: 1394707-66-4 . It has a molecular weight of 285.77 . The IUPAC name for this compound is N-[4-(2-amino-2-iminoethoxy)phenyl]-2,2-dimethylpropanamide hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19N3O2.ClH/c1-13(2,3)12(17)16-9-4-6-10(7-5-9)18-8-11(14)15;/h4-8H,14-15H2,1-3H3,(H,16,17);1H . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures .Wissenschaftliche Forschungsanwendungen
Metabolism and Pharmacology
N-[4-(carbamimidoylmethoxy)phenyl]-2,2-dimethylpropanamide hydrochloride has been involved in various pharmacological studies. For instance, Kanamori et al. (2002) explored the in vivo metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats, which could provide insights into the metabolic pathways of similar compounds (Kanamori et al., 2002). Additionally, Vanover et al. (2006) investigated the pharmacological properties of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide (ACP-103), demonstrating its potential as a 5-HT2A receptor inverse agonist, which may be relevant to the study of N-[4-(carbamimidoylmethoxy)phenyl]-2,2-dimethylpropanamide hydrochloride in similar contexts (Vanover et al., 2006).
Mitosis and Herbicide Research
Research has also delved into the impact of similar compounds on mitosis and their potential use as herbicides. Merlin et al. (1987) examined a series of compounds, including N-(1,1-dimethylpropynyl) benzamide, for their ability to inhibit mitosis in plant cells (Merlin et al., 1987). Viste et al. (1970) identified N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide as part of a group of benzamides with herbicidal activity, suggesting potential agricultural applications for compounds with similar structures (Viste et al., 1970).
Corrosion Inhibition and Analytical Chemistry
The compound and its derivatives have also been studied in the context of corrosion inhibition and analytical chemistry. Emregül et al. (2006) investigated the effect of a Schiff base compound derived from similar structures on the corrosion of steel, indicating a potential application in materials science (Emregül & Hayvalı, 2006). Shu (2011) explored the determination of 3-Chloro-N-Hydroxy-2,2-Dimethylpropanamide, highlighting the analytical applications of related compounds (Shu, 2011).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[4-(2-amino-2-iminoethoxy)phenyl]-2,2-dimethylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2.ClH/c1-13(2,3)12(17)16-9-4-6-10(7-5-9)18-8-11(14)15;/h4-7H,8H2,1-3H3,(H3,14,15)(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXFJVAAALECSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)OCC(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(carbamimidoylmethoxy)phenyl]-2,2-dimethylpropanamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B2843145.png)


![1-chloro-N-{1-[(2-chlorophenyl)methyl]-1H-pyrazol-5-yl}isoquinoline-3-carboxamide](/img/structure/B2843151.png)
![(4-(2-fluorophenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2843152.png)
![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2843153.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide](/img/structure/B2843156.png)

![N-(3-methoxypropyl)-1-{4-[(methylsulfonyl)amino]benzoyl}piperidine-3-carboxamide](/img/structure/B2843160.png)


![4-(Prop-2-enoylamino)-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]benzamide](/img/structure/B2843166.png)
